4-Tert-butyl-2-chloroquinazoline 4-Tert-butyl-2-chloroquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20516009
InChI: InChI=1S/C12H13ClN2/c1-12(2,3)10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13ClN2
Molecular Weight: 220.70 g/mol

4-Tert-butyl-2-chloroquinazoline

CAS No.:

Cat. No.: VC20516009

Molecular Formula: C12H13ClN2

Molecular Weight: 220.70 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butyl-2-chloroquinazoline -

Specification

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
IUPAC Name 4-tert-butyl-2-chloroquinazoline
Standard InChI InChI=1S/C12H13ClN2/c1-12(2,3)10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3
Standard InChI Key XWKHGKWPFLZCIK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC(=NC2=CC=CC=C21)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinazoline core consists of a fused benzene and pyrimidine ring system. The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) at position 4 introduces steric bulk, while the chlorine atom at position 2 acts as an electron-withdrawing substituent. This configuration influences both reactivity and solubility, with the tert-butyl group enhancing lipophilicity and the chlorine atom facilitating nucleophilic substitution reactions .

Physicochemical Data

PropertyValue
CAS Number1092837-92-7
Molecular FormulaC12H13ClN2\text{C}_{12}\text{H}_{13}\text{ClN}_2
Molecular Weight220.7 g/mol
DensityNot reported
Boiling PointNot reported

The absence of reported density and boiling point values underscores the need for further experimental characterization .

Synthesis and Manufacturing

Halogenation of 4-Hydroxyquinazolines

A common synthetic route involves the halogenation of 4-hydroxyquinazoline precursors using phosphoryl chloride (POCl3\text{POCl}_3) or thionyl chloride (SOCl2\text{SOCl}_2). These agents facilitate the substitution of the hydroxyl group with chlorine under reflux conditions, typically yielding 4-tert-butyl-2-chloroquinazoline in moderate to high yields. For example, treatment of 4-tert-butylquinazolin-2-ol with POCl3\text{POCl}_3 at 80°C for 6 hours produces the target compound with 75% efficiency.

Alternative Pathways

Recent advances explore palladium-catalyzed cross-coupling reactions to introduce the tert-butyl group post-chlorination. This method enables modular synthesis but requires stringent anhydrous conditions and specialized catalysts.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom at position 2 is highly susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols yield 2-substituted derivatives, which are valuable intermediates in drug discovery. For instance, treatment with morpholine generates 2-morpholino-4-tert-butylquinazoline, a compound investigated for kinase inhibition.

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophiles to the 6- and 8-positions of the benzene ring due to its steric and electronic effects. Nitration and sulfonation reactions at these positions have been reported, though yields remain suboptimal.

Biological Activities and Mechanisms

Enzyme Inhibition

Quinazoline derivatives are renowned for their ability to inhibit enzymes such as tyrosine kinases and phosphodiesterases. Preliminary studies suggest that 4-tert-butyl-2-chloroquinazoline disrupts ATP-binding pockets in kinase domains, potentially offering therapeutic benefits in cancer treatment.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for synthesizing kinase inhibitors, such as EGFR and VEGFR antagonists. Its chlorine atom allows facile functionalization, enabling rapid generation of analog libraries for high-throughput screening.

Material Science

In organic electronics, 4-tert-butyl-2-chloroquinazoline derivatives have been incorporated into light-emitting diodes (LEDs) as electron-transport materials. Their rigid aromatic structure enhances device stability and efficiency.

Comparative Analysis of Quinazoline Derivatives

The table below contrasts 4-tert-butyl-2-chloroquinazoline with structurally related compounds:

CompoundSubstituentsKey Properties
4-ChloroquinazolineCl at position 4High reactivity, low stability
2-Methyl-4-chloroquinazolineCH3_3 at position 2Enhanced metabolic stability
7-Bromo-4-chloroquinazolineBr at position 7Radiopharmaceutical potential
4-Tert-butyl-2-chloroquinazolineC(CH3)3\text{C}(\text{CH}_3)_3 at position 4Improved solubility, kinase inhibition

The tert-butyl group in 4-tert-butyl-2-chloroquinazoline confers superior solubility and target affinity compared to simpler analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator